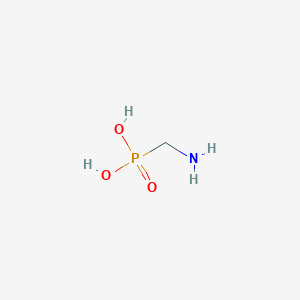

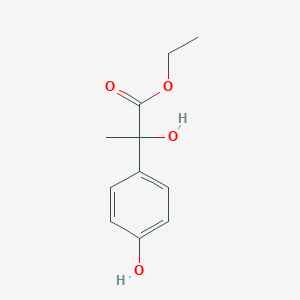

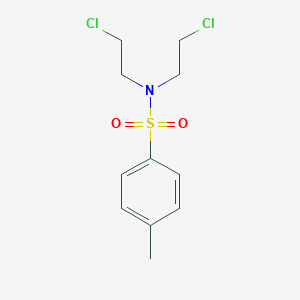

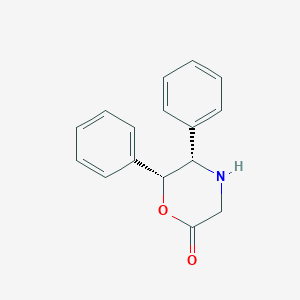

(5S,6R)-5,6-二苯基-2-吗啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enantioselective Synthesis Analysis

The synthesis of enantiomerically pure α-amino acids is a significant area of study due to their importance in pharmaceuticals and as building blocks in organic chemistry. The paper titled "Enantioselective synthesis of (R)-and (S)-α-aminoacids using (6S)- and (6R)-6-methyl-morpholine-2,5-dione derivatives" discusses a method for achieving high diastereoselectivity in the alkylation of morpholine dione derivatives. The process involves the alkylation of compounds 3 and 4, leading to the trans derivatives 5 and 6, with a diastereoselectivity greater than 98%. The cleavage of the morpholine-2,5-dione ring in these derivatives results in the formation of enantiomerically pure (S)- and (R)-α-amino acids. The study provides valuable insights into the stereochemistry of the synthesized compounds, with configurations assigned based on 1H-NMR data, conformational analysis, and nOe measurements .

Molecular Structure Analysis

The molecular structure of compounds related to (5S,6R)-5,6-diphenyl-2-morpholinone can be complex, as seen in the paper "4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine." This study describes a compound synthesized from a substituted triazolyl group and a morpholinyl group, which together crowd the aliphatic carbon atom of a diphenylmethyl unit. The angles between the triazolyl and morpholinyl groups to the central carbon are specifically mentioned, indicating steric interactions that could influence the compound's reactivity and physical properties. The morpholine ring in this compound adopts a chair conformation, which is a common and stable conformation for six-membered heterocycles .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of (5S,6R)-5,6-diphenyl-2-morpholinone, the synthesis and structural analysis of related compounds suggest that the morpholine moiety and the presence of phenyl groups could influence its reactivity. The steric hindrance around the central carbon atom, as seen in the compound from the second paper, could affect the reactivity of (5S,6R)-5,6-diphenyl-2-morpholinone in similar ways, potentially leading to selective reactions at less hindered sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of (5S,6R)-5,6-diphenyl-2-morpholinone can be inferred from the structural characteristics of related compounds. The diastereoselectivity observed in the synthesis of enantiomerically pure α-amino acids suggests that the morpholine dione derivatives have specific stereochemical configurations that are stable and can be determined using NMR and other analytical techniques. The chair conformation of the morpholine ring is likely to contribute to the stability of the compound. However, the exact physical properties such as melting point, solubility, and boiling point are not discussed in the provided papers and would require further empirical data .

科学研究应用

手性拉曼光谱

(5S,6R)-5,6-二苯基-2-吗啉酮已被用于手性选择性拉曼(esR)光谱研究。该分子稀释在二甲基亚砜(DMSO)中,作为使用偏最小二乘回归(PLSR)确定对映体分数的概念验证。这种方法对于制药应用中的过程分析技术(PAT)至关重要(Rullich & Kiefer, 2019)。

氨基酸的不对称合成

该化合物已被用于N-叔丁氧羰基α-氨基酸的不对称合成。这种合成涉及多个步骤和试剂,展示了该化合物在创建复杂有机分子中的作用(Williams等,2003)。

结核病治疗研究

在结核病治疗领域,吗啉酮衍生物,包括(5S,6R)-5,6-二苯基-2-吗啉酮,已被探索。特别是在某些化合物中用吗啉替代硫代吗啉基团显示出在治疗结核病方面的潜力,如在急性小鼠结核感染模型中展示(Poce et al., 2013)。

抗氧化和抗炎性能

一项研究发现了具有显著抗氧化和抗炎活性的新吗啉生物碱。这些化合物源自红海藻,表现出比一些非甾体类抗炎药(NSAIDs)更好的疗效(Makkar & Chakraborty, 2018)。

基于表面等离子共振的测定

已开发了用于定量吗啉化合物的表面等离子共振(SPR)方法,包括(5S,6R)-5,6-二苯基-2-吗啉酮的衍生物。这些方法对于确定吗啉寡聚物在研究和治疗应用中的药代动力学和药效动力学至关重要(Boutilier & Moulton, 2017)。

合成甘露糖基脱氧糖苷-螺环吗啉酮

该化合物已被用于合成甘露糖基脱氧糖苷-螺环吗啉酮。这个过程涉及创建新的吗啉环并探索它们的应用,特别是在糖原磷酸化酶抑制领域(Kánya,Kun,& Somsák,2022)。

药物合成和分子多样性

(5S,6R)-5,6-二苯基-2-吗啉酮已参与合成多样的药物分子,如阿普利坦,一种有效的人类NK-1受体拮抗剂。这展示了它在为治疗用途创建对映纯化合物中的作用(Elati et al., 2007)。

可生物降解聚合物研究

吗啉-2,5-二酮衍生物,包括(5S,6R)-5,6-二苯基-2-吗啉酮,被研究用于合成可生物降解材料,特别是在医疗应用中。它们在制备可生物降解聚合物和药物递送系统中的作用具有重要意义(Yu, 2015)。

属性

IUPAC Name |

(5S,6R)-5,6-diphenylmorpholin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOSIZJPSDSIL-JKSUJKDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

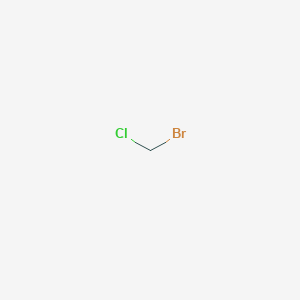

Canonical SMILES |

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)O[C@@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438623 |

Source

|

| Record name | (5S,6R)-5,6-diphenyl-2-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144538-22-7 |

Source

|

| Record name | (5S,6R)-5,6-diphenyl-2-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。